N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide is a synthetic organic compound that features a unique structure combining an anthraquinone moiety with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of 1-aminoanthraquinone with tetrahydrofuran-2-carbonyl chloride under standard amide formation conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a wide range of amide derivatives with different functional groups .
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide exerts its effects is primarily related to its redox properties. The anthraquinone moiety can undergo reversible oxidation and reduction, making it a useful tool in the study of redox biology and chemistry. The compound can interact with various molecular targets, including enzymes and receptors involved in redox signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound shares the anthraquinone moiety but has a different substituent on the amide nitrogen.
1-aminoanthracene-9,10-dione carboxamides: These compounds have similar structures but differ in the nature of the carboxamide substituent.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C19H15NO4 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C19H15NO4/c21-17-11-5-1-2-6-12(11)18(22)16-13(17)7-3-8-14(16)20-19(23)15-9-4-10-24-15/h1-3,5-8,15H,4,9-10H2,(H,20,23) |
InChI Key |
VZFUNNUINOWKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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